Diethylene glycol diacrylate

Catalog No.
S1892442
CAS No.
4074-88-8
M.F
C10H14O5
M. Wt
214.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene glycol diacrylate

CAS Number

4074-88-8

Product Name

Diethylene glycol diacrylate

IUPAC Name

2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

InChI

InChI=1S/C10H14O5/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2/h3-4H,1-2,5-8H2

InChI Key

LEJBBGNFPAFPKQ-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOCCOC(=O)C=C

solubility

10 to 50 mg/mL at 64° F (NTP, 1992)

Canonical SMILES

C=CC(=O)OCCOCCOC(=O)C=C

The exact mass of the compound Diethylene glycol diacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 64° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethylene glycol diacrylate (DEGDA, CAS 4074-88-8) is a bifunctional, hydrophilic crosslinking monomer widely utilized as a reactive diluent in ultraviolet (UV) and electron beam (EB) curing systems. Featuring a central ether linkage and two polymerizable acrylate groups, DEGDA provides a critical balance of low dynamic viscosity (~12 cP at 25 °C) and rapid polymerization kinetics. Unlike purely aliphatic monomers, DEGDA exhibits partial water solubility (1-5 g/100 mL), making it highly relevant for formulating biocompatible hydrogels, water-compatible inks, and flexible conformal coatings where fast curing and controlled crosslink density are strictly required [1].

Generic substitution of DEGDA with other common diacrylates often leads to formulation failure due to strict structure-property relationships. Replacing DEGDA with hexanediol diacrylate (HDDA) introduces a highly hydrophobic aliphatic backbone, which severely disrupts phase compatibility in aqueous or hydrophilic formulations and alters substrate wetting behavior [1]. Conversely, substituting DEGDA with longer-chain analogs like triethylene glycol diacrylate (TEGDA) or polyethylene glycol diacrylate (PEGDA) drastically reduces the crosslink density per unit mass, resulting in lower glass transition temperatures (Tg), increased hydrogel swelling ratios, and compromised mechanical strength in cured films[2]. Thus, DEGDA cannot be substituted when a specific balance of tight crosslinking, low viscosity, and hydrophilicity is required for processability.

Frontal Polymerization Velocity and Reactivity

In UV-induced frontal polymerization, the propagation velocity is inversely proportional to the molecular weight per acrylate double bond. DEGDA, with an MW of 107 g/mol per double bond, exhibits a faster frontal polymerization velocity than the standard aliphatic comparator HDDA (113 g/mol per double bond) and demonstrates much faster kinetics than longer-chain oligomers like PEGDA (350 g/mol per double bond) [1]. This higher intrinsic reactivity allows for faster line speeds in industrial UV curing and more rapid solidification in additive manufacturing, reducing the required UV dosage.

Evidence DimensionFrontal polymerization velocity / MW per double bond
Target Compound DataDEGDA (107 g/mol per double bond, high front velocity)
Comparator Or BaselineHDDA (113 g/mol per double bond) and PEGDA (350 g/mol per double bond)
Quantified DifferenceDEGDA propagates faster than HDDA and PEGDA due to a lower molecular weight per reactive site.
ConditionsUV-induced free-radical frontal polymerization with photoinitiator.

Procurement engineers should select DEGDA over HDDA or PEGDA when maximizing curing speed and minimizing UV energy consumption are critical to production throughput.

Crosslink Density and Glass Transition Temperature (Tg)

The chain length between the two acrylate groups dictates the thermal and mechanical properties of the cured network. When used as a crosslinker in semi-interpenetrating polymer networks, DEGDA yields a tightly crosslinked structure with a high glass transition temperature (Tg up to 149–156 °C at 5-10 wt% loading) [1]. In contrast, using longer-chain analogs like TEGDA or PEGDA increases the distance between crosslinks, resulting in a more flexible but thermally inferior network with significantly lower Tg and higher equilibrium swelling ratios.

Evidence DimensionGlass transition temperature (Tg) and network tightness
Target Compound DataDEGDA (Tg up to 149–156 °C in specific semi-IPN hydrogels)
Comparator Or BaselineTEGDA/PEGDA (lower Tg, higher swelling ratio due to longer spacer)
Quantified DifferenceDEGDA provides higher Tg and lower swelling than longer-chain glycol diacrylates.
ConditionsFree-radical polymerization in hydrogel or coating networks.

Formulators must specify DEGDA rather than TEGDA when the application demands high thermal stability and strict dimensional control without excessive swelling.

Formulation Viscosity Reduction vs. Monofunctional Diluents

High-viscosity oligomers (such as epoxy or urethane acrylates) require reactive diluents for processability. DEGDA possesses a very low dynamic viscosity of approximately 12 cP at 25 °C . While monofunctional monomers can also reduce viscosity, they act as chain terminators that drastically lower the overall crosslink density and chemical resistance of the final film. DEGDA reduces formulation viscosity to printable or sprayable levels while maintaining 100% reactive difunctionality, ensuring the cured matrix retains high modulus and solvent resistance [1].

Evidence DimensionViscosity and crosslink contribution
Target Compound DataDEGDA (~12 cP, maintains difunctional crosslinking)
Comparator Or BaselineMonofunctional diluents (reduce viscosity but lower crosslink density)
Quantified DifferenceDEGDA achieves ultra-low viscosity (12 cP) without the loss of network density inherent to monofunctional diluents.
ConditionsRheological modification of UV-curable oligomer resins at 25 °C.

Buyers formulating high-performance coatings or 3D printing resins should procure DEGDA to achieve low processing viscosity without sacrificing the mechanical integrity of the cured product.

Hydrophilicity and Aqueous Compatibility

The presence of the central ether oxygen in DEGDA confers partial water solubility (1–5 g/100 mL at 18 °C), differentiating it from purely aliphatic crosslinkers . When compared to 1,6-hexanediol diacrylate (HDDA), which is highly hydrophobic and prone to phase separation in water-rich environments, DEGDA integrates seamlessly into hydrogel precursors, bioinks, and water-borne UV coatings. This distinct polarity ensures uniform crosslinking in hydrophilic matrices without requiring excessive co-solvents.

Evidence DimensionAqueous solubility and formulation compatibility
Target Compound DataDEGDA (1–5 g/100 mL water solubility, hydrophilic ether backbone)
Comparator Or BaselineHDDA (negligible water solubility, highly hydrophobic aliphatic backbone)
Quantified DifferenceDEGDA allows for direct incorporation into aqueous or polar systems where HDDA would phase-separate.
ConditionsAqueous or polar solvent blending at ambient temperatures.

DEGDA is the mandatory procurement choice over standard aliphatic diacrylates for any water-compatible or hydrogel-based UV-curing application.

High-Resolution SLA/DLP 3D Printing Resins

Because of its ultra-low viscosity (~12 cP) and high frontal polymerization velocity, DEGDA is a highly effective reactive diluent for stereolithography (SLA) and digital light processing (DLP) 3D printing. It allows formulators to reduce the viscosity of heavy urethane or epoxy acrylate oligomers for smooth recoating, while its high reactivity ensures rapid layer-by-layer curing and excellent dimensional accuracy without the excessive shrinkage seen in shorter-chain monomers like EGDA [1].

Biocompatible Hydrogels and Bioinks

DEGDA's partial water solubility and hydrophilic ether backbone make it a highly suitable crosslinker for synthesizing semi-interpenetrating polymer networks (semi-IPNs) and hydrogels. Unlike hydrophobic HDDA, DEGDA ensures homogeneous crosslinking in aqueous environments, yielding hydrogels with high gel fractions, tunable swelling ratios, and high glass transition temperatures suitable for controlled drug delivery and tissue engineering [2].

Flexible UV-Curable Coatings and Inks

In the formulation of conformal coatings, flexographic inks, and optical fiber coatings, DEGDA provides a critical balance of crosslink density and flexibility. The ether linkage offers more chain mobility than rigid aliphatic or shorter-chain diacrylates like EGDA, improving adhesion to plastic and metal substrates while maintaining the chemical resistance and rapid cure speed required in high-throughput industrial coating lines [3].

Physical Description

Diethylene glycol diacrylate is a clear colorless liquid with a mild musty odor. (NTP, 1992)

Color/Form

Clear, colorless liquid /acrylate esters/

XLogP3

1

Boiling Point

greater than 392 °F at 760 mm Hg (NTP, 1992)
94 °C at 0.225 mm Hg

Flash Point

172 °F (NTP, 1992)

Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)

Density

1.11 (NTP, 1992)

UNII

JK01T392JU

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

1 mm Hg at 102 °F ; 5.5 mm Hg at 122° F; 26.5 mm Hg at 167° F (NTP, 1992)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4074-88-8

Wikipedia

Diethylene glycol diacrylate

General Manufacturing Information

2-Propenoic acid, 1,1'-(oxydi-2,1-ethanediyl) ester: ACTIVE

Dates

Last modified: 08-16-2023

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